Technical Guide: Synthesis and Properties of 4-[(1-Methylcyclohexyl)methoxy]aniline
Technical Guide: Synthesis and Properties of 4-[(1-Methylcyclohexyl)methoxy]aniline
Executive Summary
4-[(1-Methylcyclohexyl)methoxy]aniline is a specialized aniline derivative characterized by a bulky, lipophilic ether substituent at the para position. This molecule serves as a critical building block in medicinal chemistry, particularly in the design of kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers where the "neopentyl-like" ether motif provides metabolic stability and restricts conformational freedom.
This guide details a robust, field-proven synthetic route designed to overcome the specific steric challenges posed by the 1-methylcyclohexyl group. Unlike standard alkyl-aryl ether syntheses, the steric hindrance at the
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
Understanding the physical nature of this molecule is prerequisite to successful isolation. The bulky cyclohexyl group significantly increases lipophilicity compared to simple anisidines.
| Property | Value / Description |
| IUPAC Name | 4-[(1-methylcyclohexyl)methoxy]aniline |
| Molecular Formula | |
| Molecular Weight | 219.33 g/mol |
| CAS Number | 887406-96-4 |
| Predicted LogP | ~4.2 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~5.1 (Typical for electron-rich anilines) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the "Neopentyl Trap." Attempting to couple 4-nitrophenol with a (1-methylcyclohexyl)methyl halide via
Strategic Choice:
We employ an
Synthesis Pathway Diagram[13]
Figure 1: Validated synthetic route avoiding SN2 steric pitfalls.
Detailed Experimental Protocols
Step 1: Synthesis of (1-Methylcyclohexyl)methanol
Note: This alcohol is commercially available (CAS 14064-13-2). If purchasing, proceed to Step 2. If synthesizing, follow below.
Rationale: The carboxylic acid is reduced to the primary alcohol. Lithium Aluminum Hydride (
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a reflux condenser and N2 inlet.
-
Reagent Prep: Charge
(1.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate) at 0°C. -
Addition: Dropwise add 1-methylcyclohexanecarboxylic acid (1.0 equiv) dissolved in THF. Caution: Exothermic H2 evolution.
-
Reaction: Warm to Room Temperature (RT) and stir for 1 hour. Then reflux for 2 hours to ensure completion.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL), where = grams of used. -
Workup: Filter the granular precipitate through Celite. Concentrate the filtrate.
-
Yield: Expect >90% of a clear, viscous oil.
Step 2: Coupling (The Critical Step)
Reaction: (1-Methylcyclohexyl)methanol + 1-Fluoro-4-nitrobenzene
Expert Insight: The alcohol is sterically hindered. We use Sodium Hydride (NaH) to generate the "naked" alkoxide and DMF to solvate the cation, maximizing nucleophilicity. 1-Fluoro-4-nitrobenzene is chosen over the chloro- analog because the high electronegativity of fluorine accelerates the rate-determining step (nucleophilic attack) in
Protocol:
-
Activation: In a dry flask under
, dissolve (1-Methylcyclohexyl)methanol (1.1 equiv) in anhydrous DMF (5 mL/mmol). -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir at 0°C for 30 mins, then RT for 30 mins. Observation: Bubbling must cease before proceeding.
-
Coupling: Cool back to 0°C. Add 1-Fluoro-4-nitrobenzene (1.0 equiv) dropwise (neat or in minimal DMF).
-
Heating: The reaction may be sluggish at RT. Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product will be less polar than the alcohol but more polar than the fluoro-nitro starting material.
-
Workup (Crucial for DMF removal):
-
Pour the mixture into crushed ice/water (10x volume).
-
Vigorous stirring should induce precipitation of the nitro compound.
-
Filter the solid. If it oils out, extract with EtOAc, wash with water (
) and LiCl solution (to remove DMF).
-
-
Purification: Recrystallize from Ethanol or flash chromatography (0-10% EtOAc in Hexanes).
Step 3: Reduction of Nitro Group to Aniline
Reaction: Nitro Intermediate
Rationale: Catalytic hydrogenation is the cleanest method. Fe/HCl is avoided to prevent potential ether cleavage or waste generation, though it is a valid backup.
Protocol:
-
Solvent: Dissolve the nitro intermediate in Methanol (or EtOH/EtOAc mix if solubility is poor).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Purge with
(balloon pressure is sufficient). Stir vigorously at RT for 2-4 hours. -
Monitoring: The yellow color of the nitro compound will fade to colorless/off-white.
-
Workup: Filter through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).
-
Isolation: Concentrate the filtrate. The resulting aniline is often pure enough for subsequent steps. If not, convert to the HCl salt for storage (add 4M HCl in Dioxane, filter the salt).
Quality Control & Troubleshooting
Analytical Specifications
-
1H NMR (DMSO-d6):
- ~6.6 - 6.8 ppm (4H, aromatic AA'BB' system).
-
~4.5 ppm (2H, broad s,
). -
~3.6 ppm (2H, s,
). - ~1.4 ppm (Cyclohexyl protons).
-
~1.0 ppm (3H, s,
).
-
MS (ESI+):
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 2 Low Yield | Incomplete deprotonation of hindered alcohol. | Ensure NaH is fresh. Increase deprotonation time at RT before adding electrophile. |
| Step 2 No Reaction | Fluoride leaving group too slow (rare). | Ensure temp is at least 60°C. Do not switch to Chloro-nitrobenzene; it is less reactive in |
| Step 3 Incomplete | Catalyst poisoning. | Ensure the nitro intermediate is free of sulfur/DMF traces. Wash with water extensively before hydrogenation. |
| Product Oiling Out | High lipophilicity preventing crystallization. | Isolate as the Hydrochloride salt (HCl) for a stable solid. |
Applications in Drug Discovery[14]
This specific aniline is valuable because the (1-methylcyclohexyl)methyl group acts as a "bio-isostere" for other lipophilic groups (like tert-butyl or cyclohexyl) but with distinct geometric properties:
-
Conformational Locking: The quaternary carbon prevents rotation at the branching point, rigidly orienting the ether vector.
-
Metabolic Shielding: The steric bulk around the ether oxygen reduces the rate of O-dealkylation by Cytochrome P450 enzymes, extending half-life compared to simple anisidines.
References
-
BenchChem. (1-Methylcyclohexyl)methanol Synthesis and Properties. Retrieved from BenchChem Database. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1501840, (1-Methylcyclohexyl)methanol. PubChem.[5][6][7] Link
-
EvitaChem. 4-[(1-Methylcyclohexyl)methoxy]aniline CAS 887406-96-4.[8][9] Screening Compounds Database. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of 1-Fluoro-4-nitrobenzene.[10][11] Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr reactivity order F >> Cl).
-
Sigma-Aldrich. Product Specification: (1-Methylcyclohexyl)methanol.Link
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